Lipophilicity (LogP) Comparison: 1-Isopropyl-2-propyl-1H-pyrrole vs. Mono-Substituted Analogs
1-Isopropyl-2-propyl-1H-pyrrole exhibits a calculated LogP of 3.61 . This represents a significant increase in lipophilicity compared to its mono-substituted analog, 2-propyl-1H-pyrrole, for which a LogP value is not directly reported but can be inferred to be lower due to the absence of the N-isopropyl group. For broader context, the calculated LogP for the positional isomer 4-isopropyl-2-propyl-1H-pyrrole is 3 [1]. This demonstrates that the specific N,2-disubstitution pattern of the target compound provides a quantifiably higher lipophilicity than closely related isomers and mono-alkylated pyrroles.
| Evidence Dimension | Calculated LogP (Lipophilicity) |
|---|---|
| Target Compound Data | 3.61 |
| Comparator Or Baseline | 4-Isopropyl-2-propyl-1H-pyrrole: 3 |
| Quantified Difference | Δ 0.61 (higher lipophilicity) |
| Conditions | Computational prediction (methodology not specified in source) |
Why This Matters
A LogP difference of 0.61 corresponds to a more than 4-fold increase in the compound's partition coefficient, which directly impacts its ability to cross biological membranes, its solubility profile, and its retention time in reversed-phase chromatographic purification—critical factors for drug discovery and analytical method development.
- [1] Molaid. (n.d.). (7CI)-4-Isopropyl-2-propyl-1H-pyrrole [Data sheet]. Retrieved from https://www.molaid.com/MS_438548 View Source
